molecular formula C21H25Na2O8P B580153 Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt CAS No. 33903-70-7

Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt

Cat. No.: B580153
CAS No.: 33903-70-7
M. Wt: 482.376
InChI Key: JOGWEWVSRLYXFJ-PWEPTXNASA-L
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Description

“Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt” is a chemical compound . It is also known as “17-Hydroxy-21-(phosphonooxy)pregna-1,4-diene-3,11,20-trione Disodium Salt” and is a member of the Prednisolone Sodium API family .


Molecular Structure Analysis

The molecular formula of this compound is C21H25Na2O8P . The structure of the compound can be represented by the SMILES notation: CC12CC(=O)C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C.[Na+].[Na+] .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available resources .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 482.4 g/mol . The CAS number is 33903-70-7 . It is available in a neat product format .

Scientific Research Applications

Microbial Transformation and Enzyme Inhibition

The microbial transformation of prednisone, a compound closely related to the specified chemical, by different fungi species has been studied. This process yields metabolites with potential biological activities, such as inhibitory activity against the lipoxygenase enzyme, suggesting applications in understanding steroid metabolism and exploring new therapeutic agents (Choudhary et al., 2005).

Organometallic Chemistry

Research on the synthesis of organometallic compounds involving steroids provides insights into the structural properties and reactivity of these complexes. For example, the synthesis of η4-endo-(17α,21-dihydroxypregna-1,4-diene-3,11,20-trione)-(η5-cyclopentadienyl)rhodium(I) demonstrates the potential for creating novel compounds with unique chemical properties (Nikanorov et al., 1998).

Bioactive Compounds and Anti-inflammatory Activity

The isolation of new pregnanes from natural sources like Nerium oleander and their evaluation for anti-inflammatory and cytotoxic activities highlight the ongoing search for novel bioactive steroids. These studies contribute to the development of new drugs with potential applications in treating inflammation and cancer (Bai et al., 2007).

Steroid Metabolites in Congenital Disorders

Investigations into the synthesis of unsaturated C(21) triols as potential steroid metabolites in Smith-Lemli-Opitz syndrome offer a pathway for studying adrenal steroid production and developing diagnostic methods for this congenital disorder. This research underscores the role of steroids in human health and disease, as well as the importance of chemical synthesis in medical research (Guo et al., 2003).

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the available resources .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources .

Properties

IUPAC Name

disodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-15,18,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,18+,19-,20-,21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGWEWVSRLYXFJ-PWEPTXNASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187528
Record name Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33903-70-7
Record name Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033903707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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